4-Bromo-3-nitroanisole
Overview
Description
FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole have been studied.
Scientific Research Applications
Spectroscopy and Molecular Structure Analysis
4-Bromo-3-nitroanisole (BNA) has been used in detailed spectroscopic studies. Balachandran and Karunakaran (2013) investigated the FT-IR and FT-Raman spectra of BNA, providing insights into its molecular structure. They performed ab initio HF and B3LYP density functional levels calculations to understand various molecular aspects such as vibrational frequencies, hyperpolarizability, and molecular electrostatic potential (Balachandran & Karunakaran, 2013).
Magnetic Resonance Spectroscopy
In magnetic resonance spectroscopy, BNA and its derivatives were studied by Pandiarajan et al. (1994). They recorded 13C, 15N, and 17O NMR spectra to analyze the chemical shifts and resonance interactions in substituted anisoles (Pandiarajan et al., 1994).
Organic Photovoltaic Devices
BNA is utilized in the field of organic photovoltaics. Liu et al. (2012) explored its use as a processing additive to control the phase separation and purity in organic photovoltaic devices, improving the morphology of polymer-polymer blends (Liu et al., 2012).
Synthesis Pathways
Li Zi-ying (2008) presented a novel method for synthesizing 2-bromo-4-nitrophenol starting from 2-methoxy-5-nitroaniline, using 2-bromo-4-nitroanisole as an intermediate. This pathway highlights BNA's role in synthesizing other chemical compounds (Li Zi-ying, 2008).
Environmental Contaminant Studies
Kadoya et al. (2018) researched the environmental impact of nitroaromatic compounds, using 4-nitroanisole as a model compound. They provided evidence of anaerobic coupling reactions of reduced intermediates of 4-nitroanisole, leading to the formation of azo dimers (Kadoya et al., 2018).
Microreaction Systems
Pei Xie and colleagues (2020) developed a continuous, homogeneous bromination technology in a modular microreaction system, using 4-bromo-3-methylanisole for synthesizing black fluorane dye, demonstrating its utility in efficient chemical production (Xie et al., 2020).
Catalysis
Adamiak (2015) investigated the controlled nitration of anisole over various catalyst systems, highlighting the complex nature of nitration reactions in the presence of substances like BNA and its potential applications in the production of pharmaceuticals and perfumery (Adamiak, 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that nitroaromatic compounds like 4-nitroanisole undergo photochemical nucleophilic aromatic substitution by hydroxide ion . This could suggest that 4-Bromo-3-nitroanisole might interact with its targets in a similar manner, but more research is needed to confirm this.
Biochemical Pathways
It’s known that the compound has been used in the synthesis of various other compounds
Pharmacokinetics
The compound is a solid at room temperature, with a melting point of 32-34 °C and a boiling point of 153-154 °C . These properties could influence its bioavailability, but further studies are needed to understand its pharmacokinetics.
Properties
IUPAC Name |
1-bromo-4-methoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOBIBRGPCFIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201605 | |
Record name | 4-Bromo-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-78-5 | |
Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5344-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-methoxy-2-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 4-bromo-3-nitroanisole based on the research?
A1: The research article focuses on understanding the structure of this compound using computational chemistry methods. While it doesn't explicitly state the molecular formula or weight, it utilizes techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze its vibrational characteristics []. The study further investigates the molecule's electronic properties, including its first-order hyperpolarizability and the HOMO-LUMO energy gap, providing valuable insights into its reactivity and potential applications [].
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